![molecular formula C25H26N4O3S2 B12149512 N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12149512.png)
N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including a dimethylamino group, a furan ring, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” likely involves multiple steps, including the formation of the benzothieno pyrimidine core, the attachment of the furan ring, and the introduction of the dimethylamino group. Typical reaction conditions might include the use of strong bases, high temperatures, and specific catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The dimethylamino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2D and 3D Structures
The 2D and 3D structures of the compound can be visualized using computational chemistry software, allowing for detailed analysis of its conformation and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothieno-pyrimidine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound has been evaluated for its ability to act as an inhibitor for various enzymes. Preliminary studies suggest it may inhibit enzymes involved in cancer progression and bacterial virulence factors, particularly those associated with the Type III secretion system (T3SS).
Antimicrobial Effects
Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The structural features of this compound suggest it may also possess significant antimicrobial activity, making it a candidate for further investigation in this area.
Drug Development
The unique structural characteristics of N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide make it a valuable lead compound in drug discovery programs targeting cancer and infectious diseases.
Synthesis Studies
The synthesis of this compound involves multi-step synthetic routes that can be adapted for the production of analogs with improved efficacy or reduced toxicity. Understanding these synthetic pathways is crucial for developing scalable methods for producing this compound and its derivatives.
Several case studies provide insights into the biological activity and therapeutic potential of similar compounds:
- Anticancer Activity : A study demonstrated that a related benzothieno-pyrimidine derivative inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
- Antimicrobial Effects : Research indicated that structurally related compounds exhibited significant antimicrobial activity against various bacterial strains, suggesting a broad spectrum of activity that warrants further exploration.
Mechanism of Action
The mechanism of action of “N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothieno pyrimidine derivatives, furan-containing compounds, and dimethylamino-substituted molecules.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H23N5O3S, and its structure includes a dimethylamino group and a furan moiety linked to a benzothieno-pyrimidine framework. The presence of sulfur in the sulfanyl group may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Studies : A screening of drug libraries identified compounds with similar structures as effective against multicellular spheroids of cancer cells, suggesting that structural modifications can enhance anticancer properties .
Antimicrobial Activity
Compounds with similar structural features have exhibited significant antimicrobial activity:
- In Vitro Studies : Research on related azetidinones has shown promising antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .
- Mechanisms : The antimicrobial action is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
Data Tables
The following table summarizes key findings from studies related to the biological activity of compounds similar to N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:
Properties
Molecular Formula |
C25H26N4O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-28(2)17-11-9-16(10-12-17)26-21(30)15-33-25-27-23-22(19-7-3-4-8-20(19)34-23)24(31)29(25)14-18-6-5-13-32-18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H,26,30) |
InChI Key |
IXSFIJFDVIGSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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